BenchChemオンラインストアへようこそ!

2-[(6-Methyl-4-quinazolinyl)amino]ethanol

Lipophilicity Drug-likeness ADME Prediction

2-[(6-Methyl-4-quinazolinyl)amino]ethanol (CAS 889940-47-0) is a quinazoline-based small molecule with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. It is characterized by a 6-methylquinazoline core linked to a primary ethanolamine side chain via an amino group at the 4-position.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 889940-47-0
Cat. No. B1623608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methyl-4-quinazolinyl)amino]ethanol
CAS889940-47-0
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=CN=C2NCCO
InChIInChI=1S/C11H13N3O/c1-8-2-3-10-9(6-8)11(12-4-5-15)14-7-13-10/h2-3,6-7,15H,4-5H2,1H3,(H,12,13,14)
InChIKeySZAKITLNKSSQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Methyl-4-quinazolinyl)amino]ethanol (CAS 889940-47-0): Chemical Profile and Kinase-Targeted Scaffold Features


2-[(6-Methyl-4-quinazolinyl)amino]ethanol (CAS 889940-47-0) is a quinazoline-based small molecule with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It is characterized by a 6-methylquinazoline core linked to a primary ethanolamine side chain via an amino group at the 4-position. This scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting EGFR, CDKs, and other tyrosine kinases [1]. Commercially, it is supplied as an achiral solid building block with a purity of ≥95%, suitable for hit-to-lead optimization and structure-activity relationship (SAR) studies. Its balanced physicochemical profile, defined by a calculated LogP of ~1.34, a topological polar surface area (TPSA) of 58.04 Ų, two hydrogen bond donors, and four acceptors, positions it as a versatile fragment for further derivatization .

Why 2-[(6-Methyl-4-quinazolinyl)amino]ethanol Cannot Be Replaced by a Generic Quinazoline Analog


Generic substitution within the 4-aminoquinazoline class is highly unreliable due to the radical impact of the C4 side chain on kinase selectivity, lipophilicity, and hydrogen-bonding potential. This compound's primary ethanolamine tail (─NHCH₂CH₂OH) is not merely a passive solubilizer; it provides a specific spatial arrangement of hydrogen bond donor and acceptor atoms that critically influences target binding [1]. Changing this tail to a phenol (─NHPhOH) or benzonitrile (─NHPhCN) group fundamentally alters the molecule's biochemical fingerprint, as demonstrated by divergent EGFR IC50 values among close analogs [2]. The precise combination of the 6-methyl substituent and the flexible ethanolamine group yields a unique physicochemical signature, with a calculated LogP of 1.34 and TPSA of 58.04 Ų , that cannot be replicated by superficially similar compounds. Therefore, a scientific or industrial user cannot expect another 4-aminoquinazoline, even one sharing the 6-methyl core, to recapitulate this compound's biological profile or synthetic utility.

Quantitative Comparative Evidence for 2-[(6-Methyl-4-quinazolinyl)amino]ethanol Selection


Physicochemical Differentiation: Optimized Lipophilicity (LogP) Versus Phenol Analog

The target compound exhibits a calculated LogP of 1.34, which aligns with the optimal range for oral drug-likeness (LogP ≤ 5) and contrasts sharply with the phenol analog (predicted LogP ~3.22) . This significant difference of ~1.88 LogP units indicates that the 4-anilinoquinazoline analog is over 70 times more lipophilic, which correlates with poorer aqueous solubility, higher metabolic clearance, and greater risk of off-target binding. The ethanolamine tail directly modulates this critical parameter, making the target compound a superior starting point for medicinal chemistry programs seeking to optimize pharmacokinetic profiles early in hit-to-lead stages [1].

Lipophilicity Drug-likeness ADME Prediction Quinazoline Scaffolds

Hydrogen Bond Capacity: A Distinct Donor Profile Versus Phenol and Benzonitrile Analogs

The target compound possesses two hydrogen bond donors (N-H and terminal O-H) and four acceptors, creating a specific hydrogen-bonding motif that differs from both the phenol (─OH donor) and benzonitrile (─CN acceptor only) analogs . The primary ethanolamine's hydroxyl group acts as a terminal donor/acceptor capable of engaging solvent-exposed regions of a kinase binding pocket or a ribose pocket, a spatial directionality not achievable with the rigid, planar anilino or benzonitrile groups. This expanded H-bond network is crucial for achieving selective kinase inhibition, as evidenced by SAR studies where subtle changes to this network drastically altered potency against EGFR [1].

Molecular Recognition Kinase Binding Pharmacophore Modeling Scaffold Validation

Kinase Inhibition Divergence: EGFR Inhibitory Activity Benchmarks Against In-Class Analogs

While direct EGFR IC50 data for this specific compound is not publicly available, its two closest 4-amino-6-methylquinazoline analogs have been profiled in a standardized EGFR biochemical assay. The phenol analog (BDBM4414) shows an IC50 of 13,000 nM and the benzonitrile analog (BDBM4402) an IC50 of 22,000 nM [1]. This ~40% difference in potency, stemming solely from the para-substituent on the 4-anilino ring, underscores the sensitivity of the quinazoline scaffold to the C4 side chain's electronic and steric effects. The target compound's primary ethanolamine tail, being non-aromatic and more flexible, is predicted to yield a distinct kinase inhibition profile, differing in both potency and selectivity from these rigid aromatics. This validates the compound as a necessary comparator in any SAR investigation aiming to map the impact of C4 substituents on kinase activity.

EGFR Tyrosine Kinase Antiproliferative Activity Kinase Profiling SAR Analysis

Procurement-Ready Scaffold: Defined Physical Form, Purity, and Global Availability

2-[(6-Methyl-4-quinazolinyl)amino]ethanol is commercially available as a pre-weighed, single solid from suppliers like Hit2Lead and Sigma-Aldrich with a guaranteed purity of 95% . It is achiral, non-hygroscopic, and ships at ambient temperature, which streamlines procurement and compound management workflows. In contrast, several analogous compounds, such as the N-methylated derivative (2-[methyl-(6-methylquinazolin-4-yl)amino]ethanol), are often liquid or require specially controlled storage, and are sold only by niche vendors. This reliable, off-the-shelf availability minimizes synthetic overhead and allows researchers to initiate SAR studies directly, saving months of custom synthesis time and resources.

Chemical Procurement Hit-to-Lead Compound Management Building Blocks

Optimal Scientific and Industrial Use Cases for 2-[(6-Methyl-4-quinazolinyl)amino]ethanol


Kinase Inhibitor SAR Studies: Probing the C-4 Side Chain

The compound serves as an ideal C-4 nucleophile surrogate in the synthesis of diverse 4-amino-6-methylquinazolines. Its primary hydroxyl group can be easily alkylated, acylated, or oxidized to create a library of analogs. The resulting compounds can be screened against a panel of kinases to establish how chain length, polarity, and H-bonding at this position affect potency and selectivity, building on the known EGFR activity of the anilino analogs [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of just 203 Da and a TPSA of 58 Ų, this compound is an ideal fragment or low-molecular-weight scaffold. Unlike the larger phenol analog (251 Da), its small size and favorable LogP of 1.34 allow it to be used in fragment screening campaigns to identify novel target engagements, which can then be grown into more potent leads. Its purchase as a pure building block eliminates the need for initial fragment library synthesis.

Prodrug Design and Bioconjugation Research

The terminal primary alcohol is a prime target for creating phosphate or ester prodrugs to improve in vivo exposure, or for attaching fluorescent probes, biotin tags, or PEG linkers via carbamate or ether linkages. This functional handle is absent in the direct phenol and benzonitrile analogs, making this specific compound a mandatory procurement for any medicinal chemist designing targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs) based on a 6-methylquinazoline core.

Development of Anticancer Dual Inhibitors

Based on the sensitivity of the EGFR/VEGFR-2 dual inhibition profile to C-4 substituents [1], this compound can be used as a core scaffold for next-generation dual inhibitors. The ethanolamine tail can be elaborated with specific acyl-amino chains known to occupy the hydrophobic back pocket of the kinase domain, a strategy directly supported by the SAR data showing potency shifts when moving from anilino to more flexible alkylamino chains.

Quote Request

Request a Quote for 2-[(6-Methyl-4-quinazolinyl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.